Differential DYRK1A Inhibitory Potency vs. 3-Trifluoromethyl Congener
The 4-cyano-substituted benzenesulfonamide head is predicted to yield stronger DYRK1A inhibition than the 3-trifluoromethyl analog (BDBM50567094), which shows a modest IC50 of 1.18 µM in a TR-FRET displacement assay [1]. Direct comparative data for the 4-cyano derivative are not yet publicly available; the difference is inferred from established SAR showing that 4-cyano-benzenesulfonamides form more favorable contacts in the kinase hinge region than 3-substituted derivatives [2].
| Evidence Dimension | DYRK1A inhibition (IC50) |
|---|---|
| Target Compound Data | Not yet reported |
| Comparator Or Baseline | 3-CF3 analog (BDBM50567094): IC50 = 1.18 µM |
| Quantified Difference | Not quantifiable until head-to-head data are generated |
| Conditions | TR-FRET displacement assay using biotinylated DYRK1A expressed in E. coli BL21 (DE3) |
Why This Matters
The 4-cyano group is hypothesized to confer enhanced DYRK1A affinity relative to the 3-CF3 analog, directly impacting the compound's utility as a chemical probe for target engagement studies.
- [1] BindingDB entry for N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide (CHEMBL4873095): DYRK1A IC50 = 1.18 µM. University of Sussex / ChEMBL. View Source
- [2] Czarna A, et al. Novel Scaffolds for Dual Specificity Tyrosine-Phosphorylation-Regulated Kinase (DYRK1A) Inhibitors. J Med Chem. 2018;61(17):7560-7577. doi:10.1021/acs.jmedchem.8b00478. View Source
